Zn3As2: This compound exists in two primary forms: α-Zn3As2 and α'-Zn3As2. [] It typically appears as a grey solid and is known for its thermoelectric properties.
ZnAs2: This zinc arsenide form crystallizes in a monoclinic structure. [] It also displays semiconducting behavior and has attracted attention for potential optoelectronic applications.
Zinc arsenide is classified as an inorganic semiconductor material. It forms gray tetragonal crystals and has a band gap of approximately 1.0 electron volts, making it suitable for various electronic applications. The compound is synthesized through reactions involving elemental zinc and arsenic, which can yield high-purity materials essential for semiconductor fabrication .
The synthesis of zinc arsenide can be achieved through several methods:
The choice of synthesis method impacts the purity and crystallinity of the zinc arsenide produced, which are critical parameters for its performance in electronic applications.
Zinc arsenide crystallizes in a tetragonal structure at room temperature, transitioning into different phases at higher temperatures (190 °C and 651 °C). In its room-temperature form:
This structural arrangement is similar to that found in other compounds such as cadmium arsenide and zinc phosphide, indicating a relationship within the Zn-Cd-P-As quaternary system . The electronic structure reveals closely spaced direct and indirect band gaps, which are crucial for its semiconductor properties.
The primary reaction for synthesizing zinc arsenide can be summarized as:
This reaction highlights the stoichiometric relationship between zinc and arsenic required to form the compound. Additionally, during synthesis, unreacted metals may need to be removed through volatilization processes at high temperatures under vacuum conditions to enhance purity .
In semiconductor applications, zinc arsenide functions primarily as a p-type semiconductor. Its mechanism of action involves:
The efficiency of charge carrier generation and recombination processes plays a critical role in determining the performance of devices such as light-emitting diodes and laser diodes made from zinc arsenide .
Zinc arsenide exhibits several notable physical and chemical properties:
These properties make it suitable for applications in optoelectronic devices where efficient charge transport is required .
Zinc arsenide has several important applications:
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